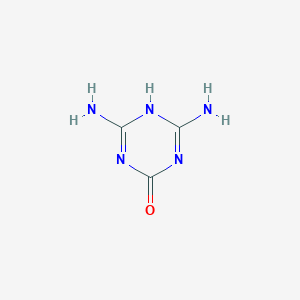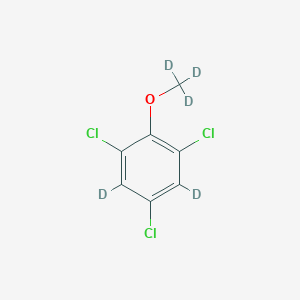
Ammeline
Overview
Description
Ammeline is a monohydroxy-1,3,5-triazine and a diamino-1,3,5-triazine.
Scientific Research Applications
Food Contamination and Health Risks : Ammeline, through deamination reactions, can produce cyanuric acid, a known food contaminant. This process poses health risks such as kidney stones, renal toxicity, and potential kidney failure (Almatarneh, Abu-Saleh, & Elayan, 2017).
Detection in Food Products : A high-performance liquid chromatographic method has been developed for the simultaneous detection of melamine, this compound, ammelide, and cyanuric acid in cereal flours. This method is crucial for detecting low levels of these chemicals, which can be harmful contaminants in food products (Ehling, Tefera, & Ho, 2007).
Acid Dissociation Properties : Studies on the acid dissociation constants of melamine derivatives, including this compound, have shown excellent agreement with experimental values. These findings are significant for predicting properties of other food contaminants (Jang et al., 2009).
Pet Food Contamination : this compound, combined with melamine and cyanuric acid, can form an insoluble precipitate in renal tubules, leading to renal toxicity in cats and dogs. This issue has been observed in contaminants in pet food (Dobson et al., 2008).
Stability and Structural Properties : Research on the structure and properties of this compound has shown that its hydroxy tautomer is significantly more stable than other forms. This insight is important for understanding the chemical behavior of this compound (Wang, Pittman, & Saebo, 1993).
Formation in Water Treatment : this compound can form during the photodegradation of terbuthylazine in water treatment processes involving substances like hydrogen peroxide or titanium dioxide (Sanlaville et al., 1996).
Aquatic Animal Absorption : In aquatic animals, melamine is quickly absorbed and later transformed into derivatives like this compound and cyanuric acid through graded deamination (Yin-min, 2014).
Chromatographic Detection Methods : this compound and its derivatives can be determined using high-performance cation-exchange chromatography, which is important for monitoring these chemicals in various contexts (Ono et al., 1998).
Microbial Degradation : Studies show that this compound can be degraded by a mixed culture of bacteria and fungi, highlighting its microbial breakdown potential (Zeyer, Bodmer, & Hutter, 1981).
Environmental Occurrence and Risks : this compound, along with other melamine derivatives, is found widespread in the environment but poses minimal ecological or human health risks (Zhu & Kannan, 2019).
Mechanism of Action
Target of Action
Ammeline, a derivative of the s-triazine, is primarily involved in the deamination reactions . It is produced by the hydrolysis of melamine or by the bacterial degradation of melamine . The primary targets of this compound are the molecules involved in these deamination reactions .
Mode of Action
This compound interacts with its targets through a series of deamination steps . The deamination reactions of this compound have been investigated using B3LYP and G3MP2B3 . These reactions can proceed via two possible pathways involving either two- or three-stepwise mechanisms producing a tetrahedral intermediate via four-, six-, or eight-membered transition states .
Biochemical Pathways
The microbial metabolism of melamine, from which this compound is derived, occurs by a series of deamination steps . This leads to the production of cyanuric acid . Subsequently, cyanuric acid decomposes to biuret, then to urea, and finally to ammonia and carbon dioxide .
Pharmacokinetics
It is known that this compound is a product of the hydrolysis of melamine . . This solubility could potentially impact its bioavailability.
Result of Action
The result of this compound’s action is the production of cyanuric acid through a series of deamination steps . This is followed by the decomposition of cyanuric acid to biuret, then to urea, and finally to ammonia and carbon dioxide .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the deamination reactions of this compound can be affected by the presence of water molecules . Furthermore, the solubility of this compound in different solvents could also influence its action and efficacy .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Ammeline participates in biochemical reactions, particularly deamination reactions . The deamination of this compound has been investigated using B3LYP and G3MP2B3 . The deamination reactions of this compound with 3H2O/OH−, and protonated this compound with 3H2O, were investigated using DFT .
Cellular Effects
The cellular effects of this compound are primarily related to its role in the metabolism of melamine. Melamine toxicity in mammals has been attributed to the blockage of kidney tubules by insoluble complexes of melamine with cyanuric acid or uric acid .
Molecular Mechanism
The molecular mechanism of this compound involves deamination reactions. For the SN2 mechanism, deamination can proceed via two possible pathways involving either two- or three-stepwise mechanisms producing a tetrahedral intermediate via four-, six-, or eight-membered transition states .
Dosage Effects in Animal Models
It is known that melamine, from which this compound is derived, can cause morbidity and mortality in pets and children .
Metabolic Pathways
This compound is involved in the metabolic pathways of melamine. The microbial metabolism of melamine occurs by a series of deamination steps, which lead to cyanuric acid .
Properties
IUPAC Name |
4,6-diamino-1H-1,3,5-triazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5O/c4-1-6-2(5)8-3(9)7-1/h(H5,4,5,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASBWURJQFFLOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=O)N1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060950 | |
| Record name | 1,3,5-Triazin-2(1H)-one, 4,6-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | Ammeline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20217 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
645-92-1 | |
| Record name | Ammeline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=645-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammeline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMMELINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9778 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Triazin-2(1H)-one, 4,6-diamino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,5-Triazin-2(1H)-one, 4,6-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-diamino-1,3,5-triazin-2(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.415 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMMELINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LC8G9556Q0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B29281.png)












